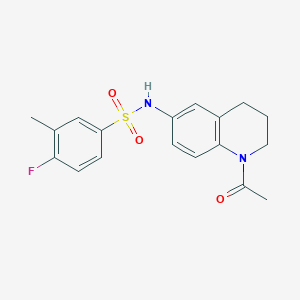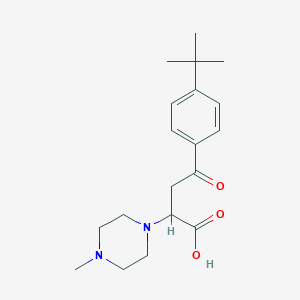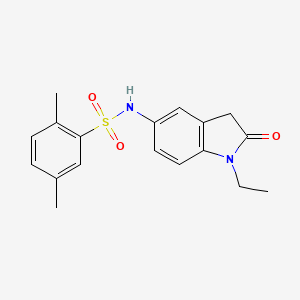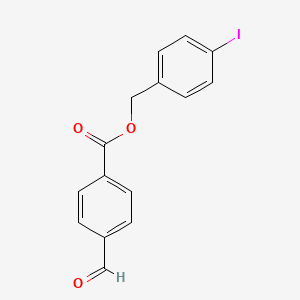![molecular formula C7H14ClN B2675624 Bicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 2126177-28-2](/img/structure/B2675624.png)
Bicyclo[3.2.0]heptan-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.0]heptan-6-amine hydrochloride is a chemical compound with the CAS Number: 2126177-28-2 . It has a molecular weight of 147.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H . This indicates that the compound has a bicyclic structure with a nitrogen atom and a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, which include structures related to Bicyclo[3.2.0]heptan-6-amine hydrochloride, have been utilized in pharmaceutical research due to their unique molecular shapes and the sterically fixed positions of their substituents. These characteristics make them suitable test molecules for studying structure-activity relationships. The research from 1967 to 1980 highlights the importance of these bicyclic compounds not only because of their medicinal uses but also as key molecules in drug research (Buchbauer & Pauzenberger, 1991).
Therapeutic Potential of Bicyclic Compounds
Bicyclol, a derivative based on traditional Chinese medicine and structurally related to this compound, showcases therapeutic potential in liver diseases. It demonstrates a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, and antitumor effects, highlighting the versatility of bicyclic compounds in therapeutic applications (Zhao et al., 2020).
Organocatalysis in Polymerization Reactions
In the context of polymer science, organocatalysis—utilizing small organic molecules as catalysts—has emerged as a powerful tool for precision macromolecular chemistry. Compounds based on bicyclic structures, similar to this compound, play a crucial role in enabling the polymerization of various monomers under mild conditions. This advancement underscores the significance of such compounds in developing new polymeric materials with tailored properties (Ottou et al., 2016).
Environmental and Human Health Implications
Research on Hexabromocyclododecanes (HBCDs), which shares structural similarities with this compound, provides insight into the environmental and human health implications of these compounds. HBCDs, used as flame retardants, have been identified as ubiquitous contaminants, raising concerns about their biomagnification potential and the shift in stereoisomer profiles in biological samples. This research underscores the need for further investigation into the environmental impact and human health risks associated with such compounds (Covaci et al., 2006).
Safety and Hazards
The compound is associated with some hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
bicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMVPPYBKAECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2675541.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2675544.png)

![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)

![3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide](/img/structure/B2675550.png)
![2,4-DIETHYL 3-METHYL-5-(2-{[4-(3-METHYLPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2675552.png)

![3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole](/img/structure/B2675558.png)
![1-Methyl-4-({4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2675559.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)

